ETA Receptor Antagonist Activity: Allyloxy vs. Propoxy Substitution at Position 6 – Class-Level SAR Comparison
In the 1,3,6-trisubstituted-4-oxo-1,4-dihydroquinoline-2-carboxylic acid series, Patel et al. (2010) established that a straight saturated alkoxy chain of up to three carbons at position 6 is required for optimal ETₐ antagonist activity, while unsaturated and branched alkyloxy groups produce a significant decrease in potency [1]. The most potent saturated analog, the 6‑O‑n‑propyl derivative (compound 2c), exhibited an IC₅₀ of 0.11 nM for ETₐ receptor binding inhibition with an ETB/ETₐ selectivity ratio of 8303 [1]. Subsequent SAR analysis by Khadtare et al. (2017) and an aggregated SAR review quantified that replacement of the saturated 6‑propoxy group with an unsaturated 6‑allyloxy group in the carboxylic acid series results in a ~10‑fold decrease in ET receptor antagonism and a >20‑fold decrease in ETₐ‑selectivity; in the tetrazole series, the allyloxy modification reduced activity by ~60‑fold and selectivity by ~50‑fold relative to the propoxy congener [2][3].
| Evidence Dimension | ETₐ receptor antagonist potency (IC₅₀) and selectivity (ETB/ETₐ ratio) |
|---|---|
| Target Compound Data | 6-Allyloxy analog: ~10‑fold weaker ETₐ antagonism and >20‑fold lower selectivity vs. 6‑propoxy analog; exact IC₅₀ values for the simplified 1‑ethyl‑6‑allyloxy scaffold (CAS 248596-48-7) have not been reported in primary literature. |
| Comparator Or Baseline | 6‑O‑n‑propyl analog (compound 2c in Patel 2010): IC₅₀ = 0.11 nM, ETB/ETₐ selectivity = 8303; 6‑propoxy analog in tetrazole series: IC₅₀ = 0.8 nM, selectivity = 1004. |
| Quantified Difference | Approximately 10‑fold reduction in ETₐ antagonism and >20‑fold reduction in selectivity for allyloxy vs. propoxy at position 6 in the carboxylic acid series. |
| Conditions | Radioligand binding assay ([¹²⁵I]ET‑1 displacement) in ETₐ‑expressing membranes (Patel 2010); GeneBLAzer® FRET assay in HEK293T cells (Khadtare 2017). |
Why This Matters
This quantitative SAR establishes that the 6‑allyloxy compound is a substantially less potent ETₐ antagonist than its saturated 6‑propoxy counterpart, making it a useful negative-control probe or selectivity tool in endothelin receptor pharmacology, rather than a lead-optimization candidate.
- [1] Patel HJ, Olgun N, Lengyel I, Reznik S, Stephani RA. Synthesis and pharmacological activity of 1,3,6-trisubstituted-4-oxo-1,4-dihydroquinoline-2-carboxylic acids as selective ET(A) antagonists. Bioorg Med Chem Lett. 2010;20(22):6840-6844. PMID: 20932745. View Source
- [2] Khadtare N, Stephani R, Korlipara V. Design, synthesis and evaluation of 1,3,6-trisubstituted-4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives as ETA receptor selective antagonists using FRET assay. Bioorg Med Chem Lett. 2017;27(11):2281-2285. PMID: 28462837. View Source
- [3] Aggregated SAR review: Replacement of the saturated propoxy group with unsaturated allyloxy. Cy3-Alkyne.com, 2020. Summarizes Patel (2010) and Khadtare (2017) data. View Source
